molecular formula C8H7N3 B077745 Quinazolin-4-amine CAS No. 15018-66-3

Quinazolin-4-amine

Numéro de catalogue: B077745
Numéro CAS: 15018-66-3
Poids moléculaire: 145.16 g/mol
Clé InChI: DRYRBWIFRVMRPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinazolin-4-amine is a heterocyclic organic compound that belongs to the quinazoline family It consists of a quinazoline ring system with an amine group attached at the fourth position

Applications De Recherche Scientifique

Pharmaceutical Applications

Quinazolin-4-amine derivatives are recognized for their diverse pharmacological properties. Their applications include:

  • Anticancer Activity : this compound has been studied for its potential in cancer treatment. For instance, derivatives such as gefitinib and lapatinib are used in targeted cancer therapies, particularly for non-small cell lung cancer and breast cancer, respectively . These drugs inhibit specific kinases involved in tumor growth and proliferation.
  • Antimicrobial Properties : Several studies have reported the antibacterial and antifungal effects of quinazoline derivatives. For example, quinazolin-4-one derivatives have shown significant activity against various bacterial strains and fungi, making them candidates for developing new antibiotics .
  • Neurological Disorders : Research indicates that this compound exhibits anticonvulsant properties, suggesting its potential use in treating epilepsy and other neurological disorders . Its ability to modulate neurotransmitter systems may contribute to its therapeutic effects.

Mechanistic Insights

The mechanism of action of this compound and its derivatives often involves the inhibition of key biological pathways:

  • PI3K/HDAC Inhibition : A series of quinazoline-based hydroxamic acids have been designed as dual inhibitors targeting the PI3K and HDAC pathways, which are crucial in cancer cell survival and proliferation . These compounds have shown potent activity against various cancer cell lines.
  • DNA Methyltransferase Inhibition : this compound has been linked to the inhibition of O6-methylguanine-DNA methyltransferase (MGMT), an important enzyme involved in DNA repair mechanisms. This inhibition can enhance the efficacy of alkylating agents used in chemotherapy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of quinazolin-4-amines in glioblastoma patients. The results indicated that these compounds could induce apoptosis in tumor cells by inhibiting MGMT activity, leading to increased sensitivity to chemotherapy agents like temozolomide .

Case Study 2: Antimicrobial Activity

In another investigation, various quinazoline derivatives were tested against resistant strains of bacteria. The findings demonstrated that certain modifications to the quinazoline structure significantly enhanced antibacterial activity, providing a basis for developing new antimicrobial agents .

Mécanisme D'action

Target of Action

Quinazolin-4-amine derivatives have been found to target various cellular components, depending on the specific derivative and its structure . For instance, some derivatives have been shown to inhibit Werner (WRN) helicase , a key enzyme involved in DNA repair and replication . Other derivatives have demonstrated antimicrobial activity, particularly against Pseudomonas aeruginosa, by inhibiting biofilm formation, which is regulated by the quorum sensing system .

Mode of Action

The interaction of this compound derivatives with their targets can lead to significant changes in cellular function. For example, derivatives that inhibit WRN helicase can disrupt DNA repair and replication processes, potentially leading to cell death . In the case of antimicrobial activity, these compounds can inhibit biofilm formation in Pseudomonas aeruginosa, compromising bacterial cells adhesion and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The action of this compound derivatives can affect various biochemical pathways. In the context of WRN helicase inhibition, these compounds can impact the DNA damage response (DDR) pathway, which is crucial for maintaining genomic integrity . Antimicrobial derivatives can affect the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation and other virulence factors .

Pharmacokinetics

The pharmacokinetics of this compound derivatives can vary depending on the specific compound and its structure. Information on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is limited. It’s important to note that the pharmacokinetics of these compounds can significantly impact their bioavailability and overall effectiveness .

Result of Action

The result of this compound derivatives’ action can be seen at both the molecular and cellular levels. For instance, inhibition of WRN helicase can lead to genomic instability and cell death . Antimicrobial derivatives can inhibit biofilm formation, decrease cell surface hydrophobicity, and curtail exopolysaccharide production in Pseudomonas aeruginosa, thereby reducing the pathogenicity and invasion potential of these bacteria .

Action Environment

The action, efficacy, and stability of this compound derivatives can be influenced by various environmental factors. For example, the presence of other drugs or substances can impact the effectiveness of these compounds through drug-drug interactions and altered pharmacokinetics . Additionally, factors such as pH, temperature, and the presence of certain ions can also affect the stability and activity of these compounds .

Analyse Biochimique

Biochemical Properties

Quinazolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinazolin-4-amine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Activité Biologique

Quinazolin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, along with structure-activity relationships (SAR) and case studies.

1. Anticancer Activity

This compound derivatives have been extensively studied for their potential as anticancer agents. A recent study synthesized a series of quinazolinamine derivatives that showed potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are critical in multidrug resistance (MDR) in cancer therapy. Notably, compound 22 was identified as a dual inhibitor of BCRP and P-gp, significantly enhancing the accumulation of anticancer drugs in resistant cancer cells .

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundTargetActivityReference
22BCRP & P-gpDual inhibitor
33BCRPInhibitory activity post UV activation
GefitinibEGFRInhibits BCRP and modulates P-gp

2. Antibacterial Activity

This compound and its derivatives have shown promising antibacterial properties. A study highlighted the synthesis of N-butyl-2-(butylthio)this compound derivatives, which exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains like MRSA .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
12S. aureus15.3
9S. pneumoniae1
20E. faecalis16

3. Enzyme Inhibition

This compound has also been explored for its enzyme inhibitory activities. For instance, AZD0530 (a this compound derivative) has been shown to inhibit c-Src and Abl kinases at low nanomolar concentrations, suggesting its potential in treating various cancers through targeted therapy . Additionally, quinazoline derivatives have been designed as dual inhibitors targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), showcasing their versatility in drug design .

Table 3: Enzyme Inhibition by this compound Derivatives

CompoundEnzyme TargetIC50 (nM)Reference
AZD0530c-SrcLow nanomolar
Dual InhibitorPI3K/HDACPotent

4. Case Studies

Several case studies illustrate the efficacy of this compound derivatives in clinical settings:

  • Case Study on MDR Cancer : The dual inhibition of BCRP and P-gp by compound 22 led to increased retention of mitoxantrone in resistant cancer cells, highlighting the potential for overcoming drug resistance in cancer therapy .
  • Antibacterial Efficacy : The antibacterial activity of quinazoline derivatives against drug-resistant strains emphasizes their potential as new therapeutic agents in treating infections caused by resistant pathogens .

Propriétés

IUPAC Name

quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYRBWIFRVMRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164488
Record name Quinazoline, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15018-66-3
Record name 4-Quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15018-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15018-66-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinazoline, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of o-aminobenzonitrile (22.58 g) and formamide (96 ml) was refluxed for 2 hours at 220° C. After the resultant mixture was cooled to ambient temperature, precipitated crystals were separated by filtration, washed twice with a small volume of water and dried under reduced pressure to give crystalline 4-aminoquinazoline (17.0 g).
Quantity
22.58 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To prepare the compound I-1, a 4-hydroxy-[1,5]-naphthyridine, a 4-hydroxyquinazoline, a 5-hydroxyquinoxaline or a 4-hydroxyquinoline derivative can be converted into the corresponding chloro derivative by heating in phosphorous oxychloride between 40° C. and 100° C. neat or in an inert solvent like 1,2-DCE, or to the corresponding trifluoromethanesulphonyloxy derivative by reaction with trifluoromethanesulphonic anhydride, in the presence of an organic base between −40° C. and 80° C. in an aprotic solvent like DCM or THF (K. Ritter, Synthesis (1993), 735). The corresponding 4-amino-[1,5]-naphthyridine, 4-aminoquinazoline, 5-aminoquinoxaline or 4-aminoquinoline derivatives can then be obtained by reaction of the corresponding trifluoromethanesulphonyloxy derivatives with ammonia in a solvent like DCM or THF, or with n-propylamine hydrochloride in pyridine between −20° C. and 100° C. (R. Radinov, Synthesis (1986), 886). The corresponding 4-aminoquinazoline can also be obtained from its 4-chloro analogue by reaction with ammonia under the same conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To prepare the compound I-1, a 4-hydroxy-[1,5]-naphthyridine, a 4-hydroxyquinazoline, a 5-hydroxyquinoxaline or a 4-hydroxyquinoline derivative can be converted into the corresponding chloro derivative by heating in phosphorous oxychloride between 40° C. and 100° C. neat or in an inert solvent like 1,2-DCE, or to the corresponding trifluoromethanesulphonyloxy derivative by reaction with trifluoromethanesulphonic anhydride, in the presence of an organic base between −40° C. and 80° C. in an aprotic solvent like DCM or THF (K. Ritter, Synthesis (1993), 735). The corresponding 4-amino-[1,5]-naphthyridine, 4-aminoquinazoline, 5-aminoquinoxaline or 4-aminoquinoline derivatives can then be obtained by reaction of the corresponding trifluoromethanesulphonyloxy derivatives with ammonia in a solvent like DCM or THF, or with n-propylamine hydrochloride in pyridine between −20° C. and 100° C. (R. Radinov, Synthesis (1986), 886). The corresponding 4-aminoquinazoline can also be obtained from its 4-chloro analogue by reaction with ammonia under the same conditions.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
trifluoromethanesulphonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

4-Chloro quinazoline derivative 3a was reacted with the primary amine 2d in the presence of Hunig's base to provide the 4-amino quinazoline intermediate 3b. Ammonolysis of the ester group with 7N ammonia/methanol solution afforded carboxamide 3c. When R4 is a protecting Nosyl group, deprotection with cesium carbonate in the presence of thiophenol provides 3d.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazolin-4-amine
Reactant of Route 2
Quinazolin-4-amine
Reactant of Route 3
Quinazolin-4-amine
Reactant of Route 4
Quinazolin-4-amine
Reactant of Route 5
Quinazolin-4-amine
Reactant of Route 6
Quinazolin-4-amine
Customer
Q & A

A: Quinazolin-4-amines often act as kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways by transferring phosphate groups to specific molecules, thus regulating various cellular processes. Quinazolin-4-amines typically bind to the ATP-binding site of the kinase, inhibiting its activity and disrupting downstream signaling cascades. [, , , ]

ANone: Several Quinazolin-4-amine derivatives exhibit high affinity for specific kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: This kinase is frequently overexpressed in various cancers, making it a prominent target for anticancer therapies. [, , ]
  • Bruton's Tyrosine Kinase (BTK): This kinase plays a crucial role in B-cell receptor signaling and is implicated in the pathogenesis of autoimmune diseases and chronic lymphocytic leukemia. []
  • Focal Adhesion Kinase (FAK): This kinase regulates cell adhesion, migration, and survival and is involved in cancer progression. []
  • Vascular Endothelial Growth Factor Receptor (VEGFR): This kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. []

ANone: Inhibiting these kinases can lead to a variety of downstream effects depending on the specific kinase and the cellular context:

  • Inhibition of EGFR signaling: This can lead to reduced cell proliferation, increased apoptosis (programmed cell death), and decreased angiogenesis in cancer cells. [, ]
  • Inhibition of BTK signaling: This can suppress B-cell activation and proliferation, offering therapeutic benefits in autoimmune diseases and B-cell malignancies. []
  • Inhibition of FAK signaling: This can disrupt cell adhesion, migration, and survival, potentially limiting cancer cell invasion and metastasis. []
  • Inhibition of VEGFR signaling: This can inhibit angiogenesis, depriving tumors of the necessary blood supply and thus suppressing tumor growth and spread. []

ANone: this compound consists of a quinazoline ring system, a heterocyclic aromatic organic compound, with an amine group (-NH2) attached at the 4th position. The general structure is:

ANone: Certainly! Let's take Gefitinib (Iressa®), a well-known anticancer drug. Its chemical name is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]this compound.

  • Molecular Weight: 446.90 g/mol []

ANone: Various spectroscopic techniques are employed to elucidate the structure of these compounds, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and environment of atoms within the molecule. [1H NMR and 13C NMR are commonly used. [, , , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural identification. [, , ]
  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []

ANone: Various strategies can enhance their stability:

  • Co-crystallization: This involves forming a crystalline complex with a suitable partner molecule, leading to improved stability. []
  • Salt formation: Converting the compound into a salt form can alter its physicochemical properties, potentially enhancing stability. [, ]
  • Formulation optimization: Employing appropriate excipients and packaging can protect the compound from degradation. []

A: While primarily recognized for their biological activity, some this compound derivatives can act as intermediates in the synthesis of other compounds. For example, they can participate in Palladium-catalyzed Suzuki cross-coupling reactions to create more complex molecules with potential applications in optoelectronics. []

A: Palladium-catalyzed Suzuki cross-coupling reactions utilizing bromine-substituted Quinazolin-4-amines with boronic acid esters can yield highly conjugated molecules with strong fluorescence emission and high quantum yields, suggesting potential applications in optoelectronics. []

ANone: Computational methods have become indispensable in drug discovery and development, and this holds true for this compound derivatives as well. Some key applications include:

  • Virtual Screening: Large chemical libraries can be screened virtually using molecular docking simulations to identify potential this compound inhibitors for specific targets like BTK. This can accelerate the identification of promising lead compounds. []
  • Structure-Based Drug Design: The three-dimensional structure of the target protein, such as EGFR tyrosine kinase, can be used to design this compound derivatives that optimally fit and bind to the active site, enhancing potency and selectivity. [, ]
  • QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of this compound derivatives with their biological activities. These models can predict the activity of novel compounds and guide the design of more potent and selective inhibitors. []

ANone: SAR studies are crucial in understanding how different substituents on the quinazoline scaffold impact the compound's interactions with its target and influence its pharmacological properties.

  • Substituents at the 2-position: This position often significantly influences target selectivity. For example, introducing a pyrimidin-5-yl group at the 2-position can enhance selectivity for the IKur current, a potassium channel involved in cardiac rhythm. [, ]
  • Substituents at the 6 and 7-positions: These positions typically affect potency and physicochemical properties like solubility and metabolic stability. For instance, introducing methoxy (-OCH3) groups can improve potency against certain kinases. [, ]
  • Substituents on the amine nitrogen: Modifying the amine substituent can drastically alter target selectivity and physicochemical properties. For example, bulky hydrophobic groups might improve target binding, while hydrophilic groups might enhance solubility. [, ]

ANone: Formulation plays a vital role in ensuring the stability, solubility, and bioavailability of this compound drugs:

  • Solid Dispersions: This technique involves dispersing the drug in a matrix of a hydrophilic carrier, improving solubility and dissolution rate. []
  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance solubility and stability. []
  • Nanoparticle Formulation: Encapsulating the drug in nanoparticles can improve solubility, bioavailability, and target delivery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.